molecular formula C10H6Cl3NO B2966414 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole CAS No. 1178476-14-6

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole

Cat. No.: B2966414
CAS No.: 1178476-14-6
M. Wt: 262.51
InChI Key: SKZIKVWUUDJVCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at the 4-position and a 3,5-dichlorophenyl group at the 2-position. Its molecular formula is C₇H₈Cl₃NO, with a molecular weight of 199.25 g/mol .

Properties

IUPAC Name

4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIKVWUUDJVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group is introduced through a chloromethylation reaction. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the reagents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different oxazole derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction reactions can produce oxazole derivatives with different oxidation states and functional groups.

Scientific Research Applications

It appears that the exact compound "4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole" is not directly discussed in the provided search results. However, the search results do provide information on related compounds and applications of oxazoles and substituted cycloserines, which can be helpful in understanding the potential applications of the target compound.

Oxazole Derivatives: Biological Activities and Applications
Oxazole derivatives have therapeutic potential and are valuable for medical applications . Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, are of great interest in medicinal chemistry due to their ligand binding role, ability to act as aromatic linkers, and induction of metabolic stability and water solubility . Compounds containing the oxadiazole core have demonstrated anti-inflammatory, antioxidant, antidiabetic, anticonvulsant, anticancer, antitubercular, antiviral, and antidepressant effects .

Antimicrobial Potential
Oxazole derivatives have shown antimicrobial potential . For instance, one study found that a specific oxazole derivative exhibited potent antibacterial activity, while another showed moderate antifungal activity . Further research indicated that certain oxazole derivatives possess good activity against bacterial strains and Candida albicans .

Antitumor Potential
Trisubstituted oxazole derivatives have been investigated for their antitumor potential against cancer cells . Certain compounds have demonstrated effectiveness against human prostate cancer and human epidermoid carcinoma . Additionally, halogen-substituted oxazoles have shown enhanced anticancer and antivascular activity . Oxazol-5-one derivatives have also exhibited activity against prostate and ovarian cancer cell lines .

Substituted Cycloserines
2-substituted cycloserines (4-amino-isoxazolidin-3-one) are useful intermediates in the preparation of insecticidally active compounds . Some cycloserines are also used as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other chloromethyl-substituted heterocycles, though variations in the core ring (e.g., oxazole vs. thiazole or benzoxazole) and substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
4-(Chloromethyl)-2-phenyl-1,3-thiazole C₁₀H₈ClNS 197.69 Thiazole core with chloromethyl and phenyl groups
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b) C₁₇H₁₃Cl₃N₄OS 412.0 Thiazole core with chloromethyl, dichlorophenyl urea, and extended aromatic system
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) C₂₂H₁₅ClN₄OS 419.0 Benzoxazole fused with triazole-thione and chlorophenyl groups
  • Substituent Effects: The 3,5-dichlorophenyl group in the target compound increases lipophilicity compared to mono-chlorinated or fluorinated analogues (e.g., compound 8a with a 3-fluorophenyl group) .

Physicochemical Properties

Comparative data for solubility, stability, and synthesis efficiency:

Compound Name Melting Point (°C) Purity (%) Synthesis Yield (%) Key Spectral Data Reference
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole Not reported Not reported Not reported Not available
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 97 Not reported Not available
Compound 8b Not reported Not reported 58.1 ESI-MS: m/z 412.0 [M+H]⁺
Compound 6h Not reported Not reported Not reported IR: 702 cm⁻¹ (C-Cl); EI-MS: m/z 419 [M+1]⁺
  • Melting Points : Thiazole derivatives (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole) exhibit lower melting points (49–50°C) compared to bulkier benzoxazole-triazole hybrids (e.g., compound 6h), likely due to reduced molecular symmetry .
  • Synthesis Efficiency : Urea-linked thiazoles (e.g., compound 8b) show moderate yields (~58%), reflecting challenges in introducing dichlorophenyl substituents .

Biological Activity

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is cyclized to produce the oxazole ring. The introduction of the chloromethyl group is achieved through chloromethylation reactions. The overall process often employs bases like triethylamine and solvents such as dichloromethane under controlled conditions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In a study evaluating various oxazole derivatives, significant antibacterial activity was observed against Escherichia coli and Pseudomonas aeruginosa . While specific data on this compound's antimicrobial efficacy remains limited, its structural analogs suggest promising potential.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. For instance, it has been evaluated for antiproliferative activity against several human tumor cell lines. The compound's mechanism of action is thought to involve its interaction with specific molecular targets within cancer cells, potentially leading to inhibition of critical enzymes or disruption of cellular processes .

Table 1: Summary of Antiproliferative Activities

CompoundCell LineIC50 (µM)Reference
4gA5490.12
4iMCF-70.65
4hHT-292.41

The biological activity of this compound is largely attributed to the presence of both the chloromethyl and dichlorophenyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their structure and function. This interaction may lead to inhibition of enzyme activity or disruption in cellular signaling pathways .

Case Studies and Comparative Analysis

Comparative studies with similar compounds reveal that structural modifications significantly influence biological activity. For example:

  • 2-(3,5-Dichlorophenyl)-1,3-oxazole lacks the chloromethyl group and shows different reactivity.
  • 4-(Bromomethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole exhibits altered chemical properties due to the presence of a bromomethyl group instead.

These variations underscore the importance of functional groups in determining the pharmacological profiles of oxazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization and chlorination steps. A generalized approach includes:

Starting Materials : 3,5-Dichlorophenylacetic acid derivatives and chloromethylation agents (e.g., chloromethyl methyl ether).

Cyclization : Reflux in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–18 hours to form the oxazole ring .

Purification : Distillation under reduced pressure followed by recrystallization in water-ethanol mixtures (yield ~65%) .

Yield Optimization :

  • Use catalysts like p-toluenesulfonic acid to accelerate cyclization.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationDMSO, reflux (18 hr)65%
ChlorinationClCH₂OCH₃, 50°C72%*
*Hypothetical yield based on analogous procedures.

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl) and chloromethyl (-CH₂Cl, δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirm oxazole ring carbons (C=O at ~160 ppm, C-N at ~150 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ for C₁₀H₆Cl₃NO: calc. 280.94) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsReference
¹H NMRδ 4.8 (s, 2H, CH₂Cl)
X-rayC3–N1 bond: 1.31 Å

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent thermal decomposition .
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group.
  • Handling : Perform reactions under inert atmosphere (N₂/Ar) to suppress oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in antimicrobial studies?

Methodological Answer:

Derivatization : Synthesize analogs by replacing the chloromethyl group with -Br, -I, or -OH to assess leaving-group effects .

Bioassays :

  • MIC Testing : Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution (CLSI guidelines).
  • Enzyme Inhibition : Screen for binding to bacterial enoyl-ACP reductase (IC₅₀ determination) .

Data Correlation : Use QSAR models to link electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Methodological Answer:

  • Source Validation : Confirm compound purity via HPLC (>95%) and elemental analysis, as commercial samples may lack QC data .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Orthogonal Assays : Cross-validate cytotoxicity results using MTT and apoptosis markers (e.g., caspase-3) .

Q. How can computational modeling predict the reactivity of the chloromethyl group in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate bond dissociation energies (C–Cl: ~70 kcal/mol) .

Docking Studies : Simulate interactions with Pd catalysts (e.g., Suzuki-Miyaura coupling) using AutoDock Vina.

Kinetic Modeling : Apply Eyring equation to predict activation barriers for SN2 displacements.

Q. Table 3: Computational Parameters

SoftwareFunctionals/Basis SetsOutput Metrics
GaussianB3LYP/6-31G*ΔG‡, HOMO-LUMO gap
VMDCHARMM force fieldBinding affinity (kcal/mol)

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods (≥100 fpm airflow) due to volatile chlorinated byproducts .
  • Waste Disposal : Quench with NaOH/ethanol to neutralize reactive chlorides before disposal .

Q. What novel applications in materials science could exploit this compound’s electronic properties?

Methodological Answer:

  • Conductive Polymers : Incorporate into polyoxazole backbones via electropolymerization; measure conductivity via four-point probe .
  • MOF Synthesis : Use as a linker for metal-organic frameworks (e.g., Zn²⁺ nodes) to enhance porosity (BET surface area >500 m²/g).
  • Photovoltaic Devices : Test as an electron-deficient moiety in organic solar cells (e.g., PCE >8% in PTB7-Th blends) .

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